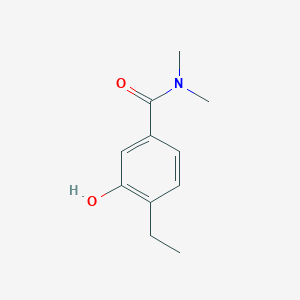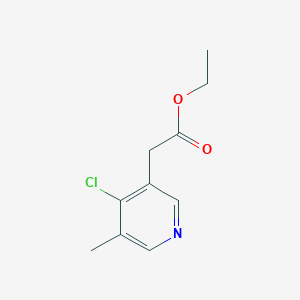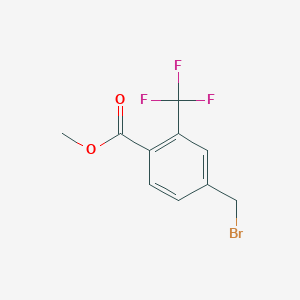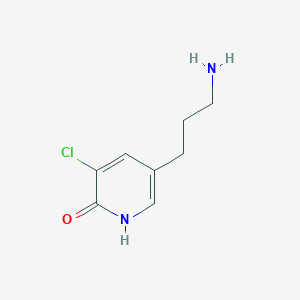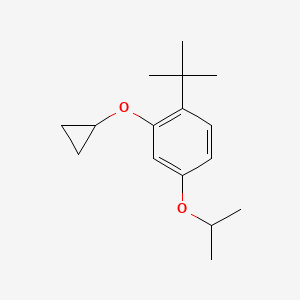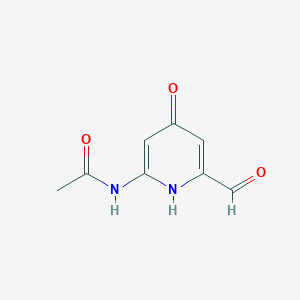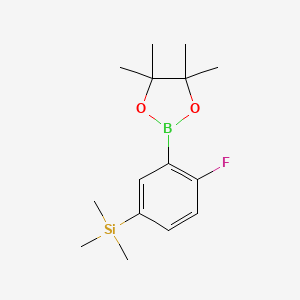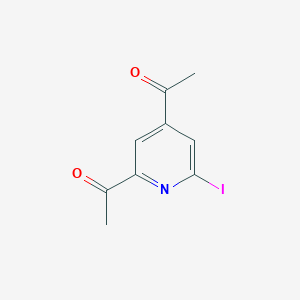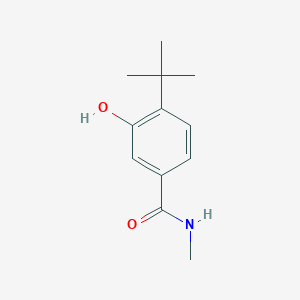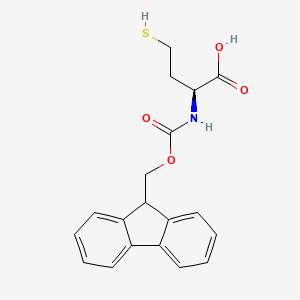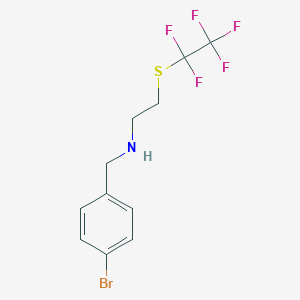![molecular formula C10H11NO4 B14854785 [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxycarbonyl group and a methyl group attached to the pyridine ring, along with an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-pyridinecarboxylic acid and methanol.
Esterification: The carboxylic acid group of 2-methyl-4-pyridinecarboxylic acid is esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form the corresponding methyl ester.
Acetylation: The methyl ester is then subjected to acetylation using acetic anhydride and a base, such as pyridine, to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acetylation processes, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
Oxidation: [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid can undergo oxidation reactions, where the methyl group on the pyridine ring is oxidized to form a carboxylic acid group.
Reduction: The compound can also undergo reduction reactions, where the methoxycarbonyl group is reduced to a hydroxymethyl group.
Substitution: Substitution reactions can occur at the pyridine ring, where the methyl group can be replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-(carboxymethyl)-6-methylpyridine.
Reduction: Formation of 2-(hydroxymethyl)-6-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives, depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest in the study of metalloproteins and metalloenzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl group and the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The acetic acid moiety can also interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
2-Methyl-4-pyridinecarboxylic acid: Lacks the methoxycarbonyl group and acetic acid moiety.
4-Methoxycarbonyl-2-methylpyridine: Lacks the acetic acid moiety.
2-(Methoxycarbonyl)-4-methylpyridine: Similar structure but different position of the methyl group.
属性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
2-(2-methoxycarbonyl-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-3-7(5-9(12)13)4-8(11-6)10(14)15-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI 键 |
BMHKDHRXEZSXJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C(=O)OC)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


